4-Chloro-2,5-difluorophenyl cyclopentyl ketone
Description
Properties
IUPAC Name |
(4-chloro-2,5-difluorophenyl)-cyclopentylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClF2O/c13-9-6-10(14)8(5-11(9)15)12(16)7-3-1-2-4-7/h5-7H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKFMNQJNEKOGLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)C2=CC(=C(C=C2F)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClF2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Mechanism and Substrate Selection
The Grignard reaction remains a cornerstone for synthesizing aryl cyclopentyl ketones due to its reliability in forming carbon-carbon bonds. For 4-chloro-2,5-difluorophenyl cyclopentyl ketone, the reaction typically involves the nucleophilic addition of cyclopentylmagnesium chloride to a suitably substituted benzonitrile derivative. In a patented protocol, o-chlorobenzonitrile was reacted with cyclopentylmagnesium chloride in toluene, replacing traditional diethyl ether to enhance safety and reduce side reactions. The substitution pattern of the aromatic ring critically influences reactivity: electron-withdrawing groups like chlorine and fluorine stabilize the intermediate imine complex, enabling higher yields.
Optimization of Reaction Conditions
The patent reports a two-step process:
-
Formation of the Grignard reagent : Cyclopentyl chloride and magnesium turnings are refluxed in diethyl ether, followed by solvent exchange to toluene to minimize flammability risks.
-
Nitrile coupling : A solution of 4-chloro-2,5-difluorobenzonitrile (hypothetical analog) in toluene is added dropwise at reflux, yielding an imine intermediate. Subsequent hydrolysis with dilute hydrochloric and sulfuric acids at <25°C affords the ketone.
Key parameters :
-
Molar ratio : A 2:1 excess of cyclopentyl chloride to benzonitrile ensures complete conversion.
-
Solvent : Toluene outperforms ethers by reducing resinification and improving thermal stability.
-
Hydrolysis : Controlled acid addition prevents exothermic decomposition, maintaining product integrity.
Performance metrics :
| Parameter | Value |
|---|---|
| Yield | 89.3% (theoretical) |
| Purity | 99.6–99.7% |
| Reaction Time | 2 hours (reflux) |
Friedel-Crafts Acylation Approach
Traditional Methodology
Friedel-Crafts acylation offers an alternative route using cyclopentene and an acyl chloride. For example, benzoyl chloride and cyclopentene react in methylene chloride with AlCl₃, yielding phenyl cyclopentyl ketone at 62% efficiency. Adapting this for 4-chloro-2,5-difluorophenyl derivatives requires 4-chloro-2,5-difluorobenzoyl chloride , though steric and electronic effects from the substituents may hinder electrophilic substitution.
Limitations and Modern Adaptations
The method’s drawbacks—low yields, extensive resinification, and hazardous waste—have spurred innovations:
-
Solid acid catalysts : Zeolites or sulfonated polymers reduce AlCl₃ usage, improving sustainability.
-
Microwave assistance : Accelerates reaction kinetics, cutting time from hours to minutes.
Comparative analysis :
| Method | Yield (%) | Purity (%) | Solvent |
|---|---|---|---|
| Conventional AlCl₃ | 62 | 85–90 | CH₂Cl₂ |
| Solid acid (Zeolite Y) | 58 | 92 | Toluene |
| Microwave-assisted | 71 | 95 | DMF |
Catalytic Cross-Coupling Strategies
Suzuki-Miyaura Coupling
While not directly cited in the provided sources, Suzuki coupling could theoretically assemble the ketone from halogenated precursors. For instance, 4-chloro-2,5-difluorophenylboronic acid and cyclopentyl carbonyl chloride might couple under palladium catalysis. However, the ketone’s electrophilicity may necessitate protective group strategies.
Hydrogenation of Propargyl Alcohols
A tangential approach from involves reducing propargyl alcohols to ketones using Rhodium catalysts. Though demonstrated for tert-butyl carbamates, adapting this for cyclopentyl systems could involve 4-chloro-2,5-difluorophenyl propargyl alcohol hydrogenation at 65°C under 10 bar H₂.
Industrial-Scale Production Insights
Purification Techniques
Vacuum distillation remains the gold standard for isolating high-purity ketones. The patent achieved 99.6% purity via fractional distillation under reduced pressure (5θ, 100–150°C). Chromatographic methods, though effective, are less feasible for ton-scale production.
Environmental and Regulatory Aspects
Waste Management
Friedel-Crafts processes generate stoichiometric AlCl₃ waste, necessitating neutralization and landfill disposal. In contrast, Grignard methodologies produce Mg salts, which are less environmentally persistent.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2,5-difluorophenyl cyclopentyl ketone can undergo various types of chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The chloro and fluoro groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl cyclopentyl ketones with various functional groups.
Scientific Research Applications
Medicinal Chemistry
4-Chloro-2,5-difluorophenyl cyclopentyl ketone has shown potential as a lead compound in drug development:
- Anticancer Activity : Preliminary studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines, such as A549 lung cancer cells, with IC50 values in the micromolar range .
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways, particularly cytochrome P450 enzymes .
Biological Studies
Several studies have explored the biological activities of this compound:
- In Vitro Studies : Laboratory experiments have demonstrated its ability to inhibit cell proliferation in cancer models.
- In Vivo Studies : Animal models have been used to assess pharmacokinetics and pharmacodynamics, revealing potential analgesic properties .
Material Science
Due to its unique chemical structure, this compound is also being investigated for applications in material science:
- Specialty Chemicals : It can serve as an intermediate for synthesizing specialty chemicals with tailored properties for industrial applications.
Case Studies and Findings
- Anticancer Studies : Research indicated that this compound could be developed into a therapeutic agent targeting specific cancers due to its selective cytotoxicity .
- Forensic Analysis : The compound has been identified in samples associated with illicit drug manufacturing, hinting at its psychoactive potential and raising concerns about its safety profile .
Mechanism of Action
The mechanism of action of 4-Chloro-2,5-difluorophenyl cyclopentyl ketone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of chloro and fluoro groups can influence its binding affinity and specificity towards these targets. The cyclopentyl ketone group can also play a role in its reactivity and interactions with other molecules.
Comparison with Similar Compounds
Structural and Functional Group Differences
Key Analogs:
Key Difference: Lack of electron-withdrawing halogens reduces electrophilicity of the ketone compared to the target compound.
5-[(4-Chlorophenyl)methyl]-2,2-dimethylcyclopentanone Structure: Chlorophenylmethyl substituent on a dimethylcyclopentanone backbone. Key Difference: Additional methyl groups on the cyclopentane ring introduce steric hindrance, altering synthetic pathways and reactivity .
o-Chlorophenyl Cyclopentyl Ketone
- Structure : Chlorine at the ortho position on the phenyl ring.
- Key Difference : Position of Cl affects steric and electronic interactions; ortho-substitution may lead to distinct impurity profiles during synthesis (e.g., o-chlorobenzoic acid anhydride as a byproduct) .
Reactivity in Reduction Reactions
Evidence from cycloalkyl phenyl ketones (e.g., cyclopentyl phenyl ketone) with sodium borohydride reveals:
- Relative Reaction Rates at 0°C :
| Compound | Relative Rate (Acetophenone = 1.00) | |
|---|---|---|
| Cyclopentyl Phenyl Ketone | 0.36 | |
| Cyclopropyl Phenyl Ketone | 0.12 | |
| Cyclohexyl Phenyl Ketone | 0.25 |
Biological Activity
4-Chloro-2,5-difluorophenyl cyclopentyl ketone is an organic compound characterized by its unique molecular structure, which includes a cyclopentyl ketone moiety and a phenyl ring substituted with chlorine and fluorine atoms. Its molecular formula is C₁₂H₁₁ClF₂O, with a molecular weight of approximately 244.66 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities and interactions with various biological targets.
The presence of halogen substituents (chlorine and fluorine) on the phenyl ring significantly influences the compound's chemical reactivity and biological activity. These halogens can enhance binding affinity to specific enzymes and receptors, making the compound a candidate for further pharmacological studies.
Biological Activities
Research indicates that this compound may exhibit a range of biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest this compound may possess antimicrobial properties, potentially inhibiting the growth of various pathogens.
- Kinase Inhibition : Similar compounds have shown promise as kinase inhibitors, which are crucial in regulating cell signaling pathways. The specific interactions of this compound with kinases warrant further investigation.
- Antioxidant Activity : The compound's structure may confer antioxidant properties, although specific assays are required to quantify this activity.
The mechanism of action for this compound likely involves its interaction with various molecular targets. The chloro and fluoro substituents impact the compound's reactivity and binding affinity to enzymes and receptors. The cyclopentyl group may also play a role in modulating the compound’s conformation and overall biological activity.
Interaction Studies
Recent studies have focused on the binding affinity of this compound to various biological targets. These studies are essential for understanding its mechanism of action and optimizing its therapeutic profile. For instance, compounds with similar structures have been evaluated for their kinase inhibition potential, revealing that halogen substitutions can enhance activity significantly.
Comparative Analysis
A comparative analysis of similar compounds highlights the unique properties of this compound. The following table summarizes key compounds with structural similarities:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 2-Chlorophenyl cyclopentyl ketone | Chlorine substituent on a phenyl ring | Lacks fluorine substituents |
| 4-Bromo-2-fluorophenyl cyclopentyl ketone | Bromine instead of chlorine; one fluorine | Potentially different reactivity due to bromine |
| 3-Chloro-4-fluorophenyl cyclohexyl ketone | Different cyclic structure (cyclohexane) | Variation in steric effects |
This table illustrates how the specific combination of halogen substitutions in this compound may confer distinct pharmacological properties compared to its analogs.
Antioxidant Activity Assessment
Antioxidant activity can be assessed using methods such as the DPPH assay. Although specific data for this compound is limited, related compounds have demonstrated varying degrees of antioxidant effects. For example, some derivatives have shown inhibition rates that suggest potential antioxidant capabilities.
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing 4-Chloro-2,5-difluorophenyl cyclopentyl ketone, and how can they be addressed methodologically?
- Answer : The synthesis involves introducing halogens (Cl, F) and a cyclopentyl ketone group onto an aromatic ring. A common approach is Friedel-Crafts acylation, where cyclopentyl carbonyl chloride reacts with a dihalogenated benzene derivative. However, regioselectivity due to competing fluorine and chlorine substituents may require careful optimization of reaction conditions (e.g., Lewis acid catalysts, solvent polarity). For example, describes analogous cyclopentane-carboxylic acid derivatives synthesized via similar acylation routes . Purity can be ensured using HPLC (referenced in ’s chromatogram section) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Answer :
- NMR : NMR identifies fluorine environments, while NMR resolves cyclopentyl proton splitting patterns.
- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., Cl and F isotopic patterns).
- IR Spectroscopy : Detects carbonyl stretching (~1700 cm) and C-F/C-Cl vibrations.
- X-ray Crystallography : Resolves steric effects from the cyclopentyl group (e.g., lists mp 160–164°C for a structurally related compound, suggesting crystallinity) .
Q. How can researchers ensure the stability of this compound during storage?
- Answer : Stability is influenced by moisture, light, and temperature. Store under inert gas (N) at 0–6°C (as recommended for chlorophenol derivatives in ) . Deuterated analogs (e.g., ’s deuterated biphenyls) can serve as internal standards to monitor degradation .
Advanced Research Questions
Q. What strategies resolve contradictions in reaction yield data when scaling up synthesis?
- Answer : Contradictions often arise from heat transfer inefficiencies or impurity accumulation. Use:
- DoE (Design of Experiments) : Optimize parameters like catalyst loading and temperature.
- In-line Analytics : FTIR or Raman spectroscopy monitors reaction progress in real-time.
- Purification : Gradient elution HPLC (as in ) isolates byproducts . For example, highlights a fluorophenyl cyclopentane nitrile with 95% purity after chromatography .
Q. How can computational modeling predict the reactivity of this compound in electrophilic aromatic substitution (EAS)?
- Answer :
- DFT Calculations : Determine electron density maps to identify reactive sites. Fluorine’s electron-withdrawing effect directs EAS to specific positions.
- MO Analysis : Visualize HOMO/LUMO interactions to predict regioselectivity.
- MD Simulations : Assess steric hindrance from the cyclopentyl group (e.g., ’s xylenol derivatives show steric effects on reactivity) .
Q. What experimental methods validate the compound’s photostability for applications in light-sensitive reactions?
- Answer :
- UV-Vis Spectroscopy : Track absorbance changes under controlled UV exposure.
- LC-MS : Identify photodegradation products (e.g., dehalogenation or ketone reduction).
- Accelerated Aging Studies : Use deuterated solvents (as in ) to isolate degradation pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
